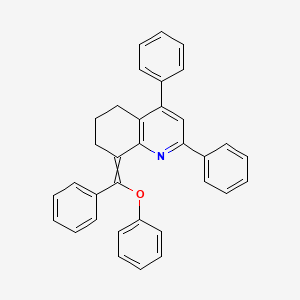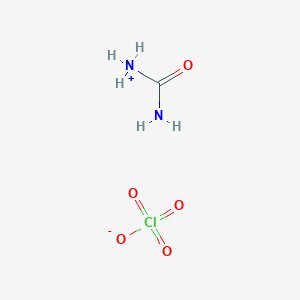![molecular formula C22H10Cl4O2S2 B14399988 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-88-3](/img/structure/B14399988.png)
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two 2,4-dichlorophenylsulfanyl groups attached to the naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 2,4-dichlorothiophenol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phenylsulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action of 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells. The molecular targets include various enzymes and proteins involved in cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
2,3-Disubstituted-1,4-naphthoquinones: These compounds have similar structures but different substituents, such as arylamines or alkylthiols.
1,4-Naphthoquinone Derivatives: Compounds like lawsone and juglone, which have hydroxyl groups instead of phenylsulfanyl groups.
Uniqueness
2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione is unique due to the presence of two 2,4-dichlorophenylsulfanyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research in various fields, particularly in the development of new therapeutic agents.
Properties
CAS No. |
89477-88-3 |
|---|---|
Molecular Formula |
C22H10Cl4O2S2 |
Molecular Weight |
512.3 g/mol |
IUPAC Name |
2,3-bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H10Cl4O2S2/c23-11-5-7-17(15(25)9-11)29-21-19(27)13-3-1-2-4-14(13)20(28)22(21)30-18-8-6-12(24)10-16(18)26/h1-10H |
InChI Key |
LJGBFCXKWWQWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=C(C=C(C=C3)Cl)Cl)SC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


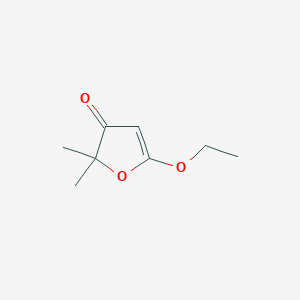
![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)
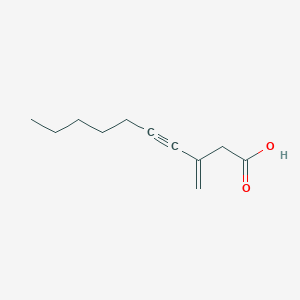
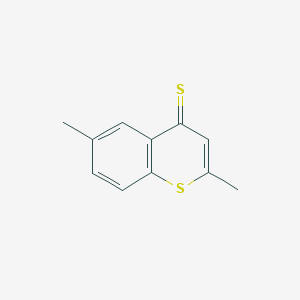
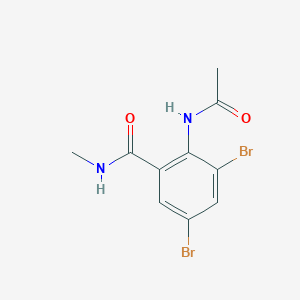

![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
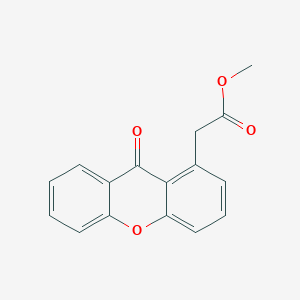
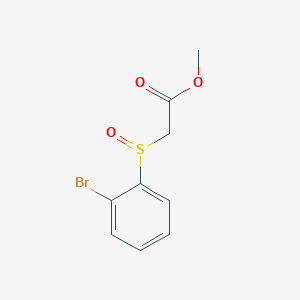
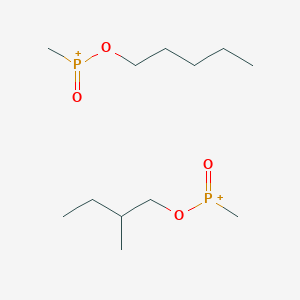
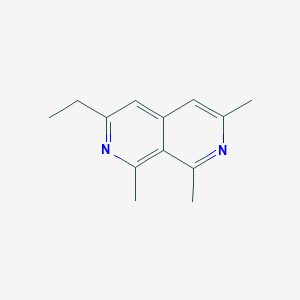
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)
